Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate
Description
Historical Development of Thiazolo[3,2-b]triazole Scaffolds
The thiazolo[3,2-b]triazole system first emerged in the late 20th century as researchers sought to combine the pharmacological benefits of thiazole and triazole heterocycles. Early synthetic routes, such as the cyclocondensation of 3-aryl-5-mercapto-1,2,4-triazoles with chloroacetic acid and aromatic aldehydes, produced foundational compounds like 2-methyl-6-benzylidenethiazolo[3,2-b]-1,2,4-triazol-5(6H)-ones. These derivatives demonstrated significant anti-inflammatory activity in murine models, with compound 4b outperforming indomethacin at 10 mg/kg doses while showing reduced gastrointestinal toxicity.
Structural evolution continued through the 2000s with innovations in functionalization. The introduction of sulfone groups at the thiazole C2 position enabled diverse transformations, including nucleophilic aromatic substitutions and cross-coupling reactions. Concurrently, computational studies revealed the scaffold’s electronic resemblance to pyridinium cations, suggesting applications in surfactant chemistry and drug delivery. By 2024, novel [5-5]-fused systems like 2H-thiazolo[4,5-d]triazole expanded synthetic possibilities through radical-based alkylations and SNAr reactions.
Emergence of Piperidine-Thiazolotriazole Hybrid Molecules
Piperidine integration into thiazolotriazole systems arose from two complementary strategies:
- Michael Addition Chemistry : Early hybrids like 2-phenyl-6-(α-aminoarylmethyl)thiazolo[3,2-b]-1,2,4-triazole-5-ols were synthesized via amine additions to thiazolotriazolones, improving water solubility and target affinity.
- Click Chemistry : Copper-catalyzed azide-alkyne cycloadditions enabled efficient piperidine conjugation, as demonstrated in the synthesis of tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates.
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate exemplifies these advances. Its structure combines:
Significance in Medicinal Chemistry Research
Thiazolo[3,2-b]triazole-piperidine hybrids address critical challenges in drug design:
These hybrids show promise across therapeutic areas:
- Anti-Inflammatory Agents : Thiazolotriazolones inhibit COX-2 with IC50 values up to 10-fold lower than traditional NSAIDs.
- Antiviral Therapeutics : Triazole scaffolds disrupt viral protease activity through Zn²+ chelation, as seen in SARS-CoV-2 Mpro inhibitors.
- Metabolic Regulators : Piperidine-linked triazoles act as GPR119 agonists, stimulating insulin secretion at nanomolar concentrations.
Research Objectives and Rationale
Current investigations prioritize:
- Structural Optimization : Systematic variation of the p-tolyl group and piperidine substituents to enhance blood-brain barrier penetration or tissue-specific targeting.
- Mechanistic Elucidation : Resolving X-ray crystal structures of thiazolotriazole-piperidine complexes with inflammatory cytokines and viral proteases.
- Prodrug Development : Leveraging the 6-hydroxy group for ester prodrug formulations to improve oral bioavailability.
Rational design principles guide these efforts:
Properties
IUPAC Name |
methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-12-4-6-14(7-5-12)16(23-10-8-15(9-11-23)19(26)27-3)17-18(25)24-20(28-17)21-13(2)22-24/h4-7,15-16,25H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFWORAVHKSVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a triazole nucleus, have been found to interact with a variety of enzymes and receptors. These interactions contribute to their diverse biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects.
Mode of Action
It is known that triazole compounds can bind readily in the biological system with a variety of enzymes and receptors. This binding can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
It is known that thiazole derivatives, which are structurally similar to this compound, can affect a variety of biological pathways. For example, they can influence the release of energy from carbohydrates during metabolism and play a role in the synthesis of neurotransmitters, such as acetylcholine.
Pharmacokinetics
It is known that thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties can influence the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate are not fully understood due to the limited available research. Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines.
Biological Activity
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H23N5O2S
- Molecular Weight : 385.5 g/mol
- CAS Number : 869344-59-2
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Hydroxy Group | Enhances solubility and reactivity |
| Piperidine Moiety | Imparts structural stability and pharmacological relevance |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses and has implications in cancer therapy.
- Receptor Modulation : It interacts with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling. This interaction may contribute to its potential use in treating neurological disorders.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Pharmacological Properties
The pharmacological profile of the compound includes:
- Antitumor Activity : Studies indicate that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase. This was attributed to its ability to inhibit specific cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
- Animal Models : In vivo experiments using rodent models have shown that administration of the compound resulted in reduced tumor growth rates compared to control groups. The mechanism was linked to increased apoptosis and decreased angiogenesis within tumors.
- Neuropharmacology : Research involving animal models of Parkinson's disease indicated that the compound could enhance dopaminergic signaling and improve motor function, suggesting a potential therapeutic role in movement disorders.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate, and how are intermediates validated?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with ketones or esters. For example:
- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine under reflux conditions (ethanol/acetic acid) to form pyrazole intermediates .
- Step 2 : Introduction of the thiazolo-triazole moiety via alkylation or thiocyanation reactions. Sodium hydride in toluene is often used to activate intermediates for cyclization .
- Validation : Intermediates are confirmed using 1H/13C NMR (e.g., δ 2.1–2.5 ppm for methyl groups, δ 7.2–8.1 ppm for aromatic protons) and FTIR (e.g., C=O stretches at 1680–1720 cm⁻¹) .
Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For analogous triazole-thiazole systems, monoclinic crystal systems (space group P2₁/c) with Z = 4 are common .
Advanced Research Questions
Q. Q3. What computational strategies are effective for predicting the biological activity of this compound, particularly its interaction with fungal enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal targets like 14-α-demethylase lanosterol (PDB: 3LD6) . Focus on hydrogen bonding with the triazole nitrogen and hydrophobic interactions with the p-tolyl group .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Metrics include RMSD (<2.0 Å) and ligand-protein interaction frequency .
Q. Q4. How can researchers address discrepancies in synthetic yields or purity when scaling up reactions?
Methodological Answer:
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) using response surface methodology . For example, reflux temperature (80–110°C) and solvent polarity (toluene vs. DMF) significantly impact cyclization efficiency .
- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity products (>95% by HPLC) .
Q. Q5. What strategies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate at pH 1–13 (37°C, 24 hrs) and monitor degradation via HPLC (C18 column, 220 nm detection). Thiazole rings are prone to hydrolysis at pH > 10 .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., melting points >150°C for analogous triazoles) .
Q. Q6. How can researchers design analogs to improve bioavailability while retaining antifungal activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
